Methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride
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Overview
Description
Methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride is a chemical compound with the molecular formula C7H13NO3·HCl It is a hydrochloride salt form of methyl 5-(aminomethyl)oxolane-3-carboxylate, which is a derivative of oxolane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the oxolane ring: This can be achieved through the cyclization of a suitable precursor, such as a dihydroxy compound, under acidic conditions.
Introduction of the aminomethyl group: This step involves the reaction of the oxolane derivative with a suitable aminating agent, such as ammonia or an amine, under controlled conditions.
Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxo derivatives of the oxolane ring.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted oxolane derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their function. The oxolane ring provides structural stability and can interact with various enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(aminomethyl)tetrahydrofuran-3-carboxylate: Similar structure but lacks the hydrochloride salt form.
Methyl 5-(aminomethyl)oxane-3-carboxylate: Similar structure but with a different ring system.
Uniqueness
Methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride is unique due to its specific ring structure and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 5-(aminomethyl)oxolane-3-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-2-6(3-8)11-4-5;/h5-6H,2-4,8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKUESAFWLSGGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(OC1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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